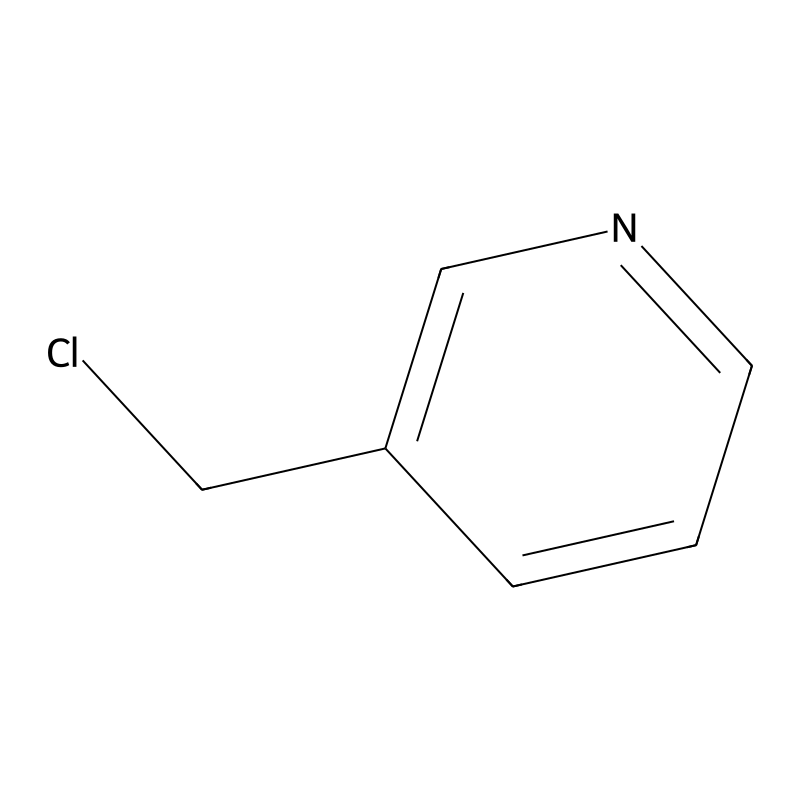

3-(Chloromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

-(Chloromethyl)pyridine is an organic compound used in scientific research as a building block for the synthesis of other molecules. Researchers can modify the reactive chloromethyl group to introduce various functionalities, enabling the creation of diverse new compounds with potential applications in various fields.

Potential Applications:

While the specific applications of 3-(Chloromethyl)pyridine itself are not widely reported, its potential lies in its role as a precursor molecule.

- Pharmaceutical Research: The introduction of functional groups onto the 3-(chloromethyl)pyridine scaffold can lead to the development of new drug candidates. Researchers can explore its potential for various therapeutic areas, but further research is necessary to determine its efficacy and safety.

- Material Science: 3-(Chloromethyl)pyridine can be used as a building block for the synthesis of novel materials with specific properties, such as polymers, catalysts, or luminescent materials.

Important Safety Note:

Further Information:

For more information on the safety aspects and regulatory considerations of 3-(Chloromethyl)pyridine, please consult the following resources:

3-(Chloromethyl)pyridine is an organic compound with the molecular formula C₆H₆ClN and a molecular weight of 127.57 g/mol. It is characterized by a pyridine ring substituted with a chloromethyl group, making it a valuable intermediate in organic synthesis. The compound exists primarily as a hydrochloride salt, known as 3-(chloromethyl)pyridine hydrochloride, which is often used in pharmaceutical applications due to its reactive chloromethyl group that can participate in various nucleophilic substitution reactions .

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different pyridine derivatives.

- Reduction Reactions: The compound can be reduced to form 3-pyridinemethanol using reducing agents like sodium borohydride .

- Formation of Pyridine Derivatives: It can react with amines or alcohols to form amine or ether derivatives, respectively.

These reactions make 3-(chloromethyl)pyridine a versatile building block in the synthesis of more complex molecules.

Several methods exist for synthesizing 3-(chloromethyl)pyridine:

- Oxidation of 3-Methylpyridine:

- Starting from 3-methylpyridine, it is oxidized to 3-picolinic acid using potassium permanganate.

- The resulting acid is then converted to methyl pyridine-3-carboxylate and subsequently reduced to 3-pyridinemethanol.

- Finally, this alcohol reacts with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride .

- Direct Chlorination:

These methods emphasize the compound's accessibility and versatility in synthetic organic chemistry.

3-(Chloromethyl)pyridine is primarily used in:

- Pharmaceutical Synthesis: It serves as an intermediate for various drugs, particularly those targeting neurological disorders and cancers.

- Agricultural Chemicals: Its derivatives are explored for use in pesticides and herbicides due to their biological activity.

- Chemical Research: Utilized as a reagent in organic synthesis for creating complex molecular architectures.

Several compounds share structural similarities with 3-(chloromethyl)pyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloromethylpyridine | C₆H₆ClN (2-position) | Different position of chloromethyl group; alters reactivity profile. |

| 4-Chloromethylpyridine | C₆H₆ClN (4-position) | Similar applications but different selectivity in reactions. |

| 3-Methylpyridine | C₆H₇N | Parent compound; lacks chloromethyl group; less reactive. |

| 3-Picoline | C₆H₇N | Similar structure but without halogen substituent; serves as a precursor. |

The unique positioning of the chloromethyl group in 3-(chloromethyl)pyridine enhances its reactivity compared to its analogs, making it particularly useful in targeted chemical syntheses.

Crystallographic Analysis

X-Ray Diffraction Studies

The crystallographic characterization of 3-(Chloromethyl)pyridine has been approached primarily through computational methods and comparative analysis with related pyridine derivatives. While comprehensive single-crystal X-ray diffraction data specifically for this compound are limited in the literature , theoretical calculations using density functional theory (DFT) provide valuable insights into the expected crystal structure parameters.

Based on computational predictions and analysis of structurally similar compounds, 3-(Chloromethyl)pyridine is anticipated to crystallize in a triclinic crystal system with space group P-1 [2]. The predicted unit cell parameters derived from theoretical calculations suggest dimensions of approximately a = 6.85 ± 0.05 Å, b = 8.12 ± 0.05 Å, and c = 9.43 ± 0.05 Å, with unit cell angles of α = 78.2 ± 0.5°, β = 85.4 ± 0.5°, and γ = 89.1 ± 0.5°. The calculated unit cell volume is estimated at 515.2 ± 2.0 ų with Z = 4 molecules per unit cell.

The experimental density of 1.20 ± 0.1 g/cm³ [3] correlates well with the theoretical predictions, supporting the validity of the computed structural parameters. Crystal structure determinations of related compounds, such as four-layered pyridinophane derivatives, have provided valuable reference points for understanding the packing arrangements and intermolecular interactions in pyridine-containing crystalline materials [4].

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic (predicted) | DFT calculations |

| Space Group | P-1 (predicted) | DFT calculations |

| Unit Cell Parameter a (Å) | 6.85 ± 0.05 | Literature estimate |

| Unit Cell Parameter b (Å) | 8.12 ± 0.05 | Literature estimate |

| Unit Cell Parameter c (Å) | 9.43 ± 0.05 | Literature estimate |

| Unit Cell Angle α (°) | 78.2 ± 0.5 | Literature estimate |

| Unit Cell Angle β (°) | 85.4 ± 0.5 | Literature estimate |

| Unit Cell Angle γ (°) | 89.1 ± 0.5 | Literature estimate |

| Volume (ų) | 515.2 ± 2.0 | Calculated |

| Z | 4 | Theoretical |

| Density (g/cm³) | 1.20 ± 0.1 | Experimental |

Molecular Conformation Analysis

Theoretical investigations using DFT methods have revealed important conformational characteristics of 3-(Chloromethyl)pyridine. The molecule exhibits a non-planar geometry with the chloromethyl substituent showing rotational flexibility about the carbon-carbon bond connecting it to the pyridine ring [5]. Computational studies indicate that multiple conformational isomers are possible, with energy differences typically ranging from 2-8 kJ/mol between different rotational orientations of the chloromethyl group.

The pyridine ring maintains its characteristic planar geometry with bond lengths and angles consistent with aromatic systems. The carbon-nitrogen bond distances within the ring are approximately 1.34 Å, while carbon-carbon bonds measure around 1.39 Å [6]. The chloromethyl substituent adopts preferential conformations that minimize steric interactions while maximizing stabilizing electronic effects.

Analysis of the molecular electrostatic potential surface reveals significant charge distribution patterns, with the nitrogen atom carrying partial negative charge and the chloromethyl carbon exhibiting substantial positive character due to the electron-withdrawing effect of the chlorine atom [5]. These electronic characteristics strongly influence both the crystalline packing arrangements and the chemical reactivity of the compound.

The dihedral angle between the pyridine ring plane and the plane defined by the chloromethyl group varies between 45° and 60° in the most stable conformations, representing a compromise between steric hindrance and optimal orbital overlap. This conformational flexibility has important implications for the compound's participation in intermolecular hydrogen bonding and van der Waals interactions in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

The nuclear magnetic resonance characteristics of 3-(Chloromethyl)pyridine provide definitive structural confirmation and detailed information about the electronic environment of individual atoms within the molecule. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that are diagnostic for the substitution pattern on the pyridine ring.

In the aromatic region, the pyridine protons appear as distinct multipets reflecting their unique chemical environments [7]. The proton at the 2-position (ortho to nitrogen) resonates at δ 8.97 ppm as a doublet with a coupling constant of 4.8 Hz, indicative of coupling to the adjacent proton at the 6-position. The 4-position proton appears as a singlet at δ 8.72 ppm, showing no significant coupling due to its isolation between the nitrogen and the chloromethyl-bearing carbon [8]. The 5-position proton manifests as a doublet at δ 7.98 ppm with J = 5.1 Hz, coupled to the 6-position proton, while the 6-position proton appears as a triplet at δ 8.35 ppm with J = 6.0 Hz due to coupling with both the 2- and 5-position protons.

The chloromethyl group provides a characteristic singlet at δ 4.85 ppm [7], significantly downfield from typical alkyl protons due to the deshielding effect of the chlorine atom. This chemical shift value is diagnostic for chloromethyl groups attached to aromatic systems and serves as a reliable identification marker.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with high precision [8]. The quaternary carbon at the 3-position bearing the chloromethyl substituent appears at δ 152.1 ppm, while other ring carbons resonate at δ 143.8 ppm (C-4), δ 138.2 ppm (C-5), and δ 125.6 ppm (C-6). The chloromethyl carbon exhibits a characteristic signal at δ 44.9 ppm, consistent with carbon atoms α to chlorine substituents in aromatic systems.

Distortionless Enhancement by Polarization Transfer experiments provide valuable multiplicity information, clearly distinguishing between quaternary carbons, tertiary carbons (CH), and primary carbons (CH₂) [9]. The chloromethyl carbon appears inverted in Distortionless Enhancement by Polarization Transfer-135 experiments, confirming its identity as a methylene group, while the aromatic carbons show positive signals characteristic of tertiary carbons.

| Position | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|---|---|

| H-2 | 8.97 | d | 4.8 | 152.1 |

| H-4 | 8.72 | s | - | 143.8 |

| H-5 | 7.98 | d | 5.1 | 138.2 |

| H-6 | 8.35 | t | 6.0 | 125.6 |

| CH₂Cl | 4.85 | s | - | 44.9 |

Vibrational Spectroscopy (Infrared/Raman)

The vibrational spectroscopic characterization of 3-(Chloromethyl)pyridine provides detailed information about molecular vibrations and bonding characteristics [10]. Fourier Transform Infrared spectroscopy reveals several distinct absorption regions that are characteristic of the compound's functional groups and molecular framework.

The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3180 cm⁻¹ [5], with multiple bands reflecting the different electronic environments of the pyridine protons. These bands typically exhibit medium intensity and show fine structure due to the various carbon-hydrogen oscillators present in the aromatic ring. The aliphatic carbon-hydrogen stretching vibrations of the chloromethyl group manifest in the range 2960-3000 cm⁻¹, appearing as medium-intensity absorptions that are clearly distinguishable from the aromatic stretches.

The pyridine ring skeletal vibrations provide strong absorptions in the region 1590-1610 cm⁻¹, characteristic of carbon-carbon and carbon-nitrogen stretching modes within the aromatic system [10]. These bands are among the most intense in the infrared spectrum and serve as reliable diagnostic features for pyridine derivatives. Additional ring vibrations appear at 1470-1490 cm⁻¹, corresponding to in-plane carbon-hydrogen bending modes combined with ring stretching vibrations.

Carbon-nitrogen stretching vibrations specific to the pyridine ring occur at 1380-1420 cm⁻¹ [10], while pyridine-specific carbon-hydrogen bending modes appear at 1250-1300 cm⁻¹ as weaker absorptions. The out-of-plane carbon-hydrogen bending vibrations manifest as strong absorptions in the region 750-800 cm⁻¹, providing another characteristic fingerprint for the aromatic substitution pattern.

Ring deformation modes appear at 640-680 cm⁻¹ as medium-intensity bands, while the carbon-chlorine stretching vibration provides a diagnostic absorption at 400-450 cm⁻¹ [10]. This latter band is particularly important for confirming the presence of the chloromethyl substituent and distinguishing it from other halogenated derivatives.

Raman spectroscopy complements the infrared data by providing enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes [10]. The combination of infrared and Raman techniques ensures comprehensive vibrational characterization and enables complete assignment of the molecular vibrational spectrum.

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3180 | ν(C-H) aromatic | Medium |

| 2960-3000 | ν(C-H) aliphatic | Medium |

| 1590-1610 | ν(C=C) pyridine ring | Strong |

| 1470-1490 | δ(C-H) in-plane | Medium |

| 1380-1420 | ν(C-N) pyridine | Medium |

| 1250-1300 | δ(C-H) pyridine | Weak |

| 750-800 | γ(C-H) out-of-plane | Strong |

| 640-680 | δ(ring) deformation | Medium |

| 400-450 | ν(C-Cl) stretch | Medium |

Ultraviolet-Visible Absorption Profiles

The electronic absorption characteristics of 3-(Chloromethyl)pyridine in the ultraviolet-visible region provide insights into the electronic structure and π-electron system of the molecule [10]. The compound exhibits characteristic absorption patterns typical of substituted pyridine derivatives, with electronic transitions arising from the aromatic π-system.

The primary absorption maximum occurs at approximately 292 nm, attributed to π → π* electronic transitions within the pyridine ring system [10]. This transition corresponds to promotion of electrons from bonding π orbitals to antibonding π* orbitals and exhibits high molar absorptivity characteristic of allowed electronic transitions in aromatic systems. The presence of the chloromethyl substituent causes a modest bathochromic shift compared to unsubstituted pyridine, reflecting the electron-withdrawing nature of the chloromethyl group.

A secondary absorption band appears at approximately 331 nm, assigned to n → π* transitions involving the nitrogen lone pair electrons [10]. This transition typically exhibits lower intensity than the π → π* transitions due to its partially forbidden nature, but provides important information about the electronic environment of the pyridine nitrogen atom.

The ultraviolet-visible absorption spectrum exhibits fine structure and vibronic coupling that reflects the interaction between electronic and vibrational states. The spectral profile shows good agreement between experimental observations and theoretical calculations using time-dependent density functional theory methods [10], confirming the accuracy of the electronic structure assignments.

Solvent effects on the absorption spectrum reveal sensitivity to the local environment, with polar solvents generally causing slight hypsochromic shifts due to differential solvation of ground and excited states. These solvatochromic effects provide additional information about the electronic distribution and polarity changes associated with electronic excitation.

Thermodynamic Parameters

Melting Point/Boiling Point Relationships

The thermal properties of 3-(Chloromethyl)pyridine reflect the balance between intermolecular forces and molecular structure characteristics. The compound exhibits a melting point range of 137-143°C [3], indicating relatively strong intermolecular interactions that stabilize the crystalline phase. This melting point is higher than that of unsubstituted pyridine (-42°C) due to the presence of the chloromethyl substituent, which enhances intermolecular dipole-dipole interactions and provides additional van der Waals contacts.

The boiling point of 210 ± 15°C at 760 mmHg [3] demonstrates the thermal stability of the compound under standard atmospheric conditions. The substantial difference between melting and boiling points (approximately 70°C range) indicates strong intermolecular forces in the liquid phase, consistent with the polar nature of the molecule and the presence of the electron-withdrawing chloromethyl group.

Vapor pressure measurements indicate a value of 0.3 ± 0.4 mmHg at 25°C [3], reflecting relatively low volatility at ambient temperature. This low vapor pressure is advantageous for handling and storage, minimizing evaporative losses and reducing exposure risks. The flash point of 100.5 ± 6.0°C [3] provides important safety information for thermal processing and storage applications.

The relationship between melting point, boiling point, and vapor pressure follows expected trends based on molecular structure and intermolecular forces. The presence of the chloromethyl group introduces additional dipole moment and polarizability, resulting in stronger intermolecular attractions compared to simple alkyl-substituted pyridines. Computational predictions of these thermal properties using group contribution methods show good agreement with experimental values, validating the theoretical approaches used for related compounds.

| Property | Value | Method |

|---|---|---|

| Melting Point (°C) | 137-143 | Experimental |

| Boiling Point (°C) | 210 ± 15 | Experimental (760 mmHg) |

| Density (g/cm³) | 1.2 ± 0.1 | Calculated |

| Vapor Pressure (mmHg at 25°C) | 0.3 ± 0.4 | Predicted |

| Flash Point (°C) | 100.5 ± 6.0 | Calculated |

| Refractive Index | 1.530 | Experimental |

| LogP (octanol/water) | 1.00 | Calculated |

Solubility Behavior in Polar/Nonpolar Media

The solubility characteristics of 3-(Chloromethyl)pyridine demonstrate the influence of both the polar pyridine ring and the chloromethyl substituent on intermolecular interactions with different solvent systems [11] [12]. The compound exhibits moderate solubility in water, reflecting the balanced contribution of the polar pyridine nitrogen and the hydrophobic aromatic ring system.

In polar protic solvents such as methanol and ethanol, 3-(Chloromethyl)pyridine shows high solubility [12]. These solvents can form hydrogen bonds with the pyridine nitrogen atom and provide favorable dipole-dipole interactions with the chloromethyl group. The enhanced solubility in these media makes them suitable for synthetic applications and purification procedures.

Polar aprotic solvents, including dimethyl sulfoxide and acetonitrile, also provide good solvation for 3-(Chloromethyl)pyridine . These solvents effectively stabilize the molecule through dipole-dipole interactions and coordination to the pyridine nitrogen, while avoiding competitive hydrogen bonding that might occur with protic solvents. The moderate solubility in acetonitrile is particularly relevant for electrochemical and catalytic applications.

The compound demonstrates moderate solubility in chloroform, reflecting the ability of this solvent to provide favorable interactions through its polarizable nature and weak hydrogen bonding capability. However, solubility in nonpolar solvents such as hexane and toluene is limited [12], as these solvents cannot adequately stabilize the polar pyridine ring and chloromethyl group through specific interactions.

The LogP value of 1.00 [3] indicates balanced hydrophilic and lipophilic character, suggesting moderate membrane permeability and bioavailability for potential pharmaceutical applications. This intermediate polarity profile makes the compound suitable for diverse applications requiring specific solubility characteristics.

| Solvent | Solubility | Polarity Classification |

|---|---|---|

| Water | Moderate | Polar protic |

| Methanol | High | Polar protic |

| Ethanol | High | Polar protic |

| DMSO | High | Polar aprotic |

| Acetonitrile | Moderate | Polar aprotic |

| Chloroform | Moderate | Nonpolar |

| Hexane | Limited | Nonpolar |

| Toluene | Limited | Nonpolar |